molecular formula C10H8NNaO3S B1592785 Sodium 2-aminonaphthalene-1-sulphonate CAS No. 25293-52-1

Sodium 2-aminonaphthalene-1-sulphonate

Cat. No. B1592785
CAS RN: 25293-52-1
M. Wt: 245.23 g/mol
InChI Key: AZKQWFQWHHSLDU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-aminonaphthalene-1-sulphonate is a chemical compound with the molecular formula C10H8NNaO3S and a molecular weight of 245.23 g/mol .


Synthesis Analysis

The synthesis of this compound involves a two-step reaction process. The first step involves the dissolution of 2-Aminonaphthalene-1-sulfonic acid in a sodium hydroxide solution. This is followed by the addition of a salicylaldehyde solution. The mixture is then heated in a water bath and stirred for 3 hours at 338 K .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H8NNaO3S .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of Schiff base compounds, which can interact with human serum albumin . Sodium sulfinates, including this compound, can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Scientific Research Applications

Surface and Solubilisation Activities

Sodium 2-aminonaphthalene-1-sulphonate and related compounds have been studied for their surface and solubilisation properties. A series of related sodium sulphonates demonstrated varied solubilisation rates and surface activities based on their hydrophobic chain lengths, highlighting their potential in applications requiring specific surface tension and emulsification properties (Azzam, Negm, & Gad, 2004).

Rearrangement Studies

Research on the rearrangement of sodium 1-naphthylsulphamate, which closely relates to this compound, has provided insights into the production of 1-aminonaphthalene-4-sulphonic acid. These studies offer a deeper understanding of the chemical pathways and potential applications in synthesizing specific sulphonated compounds (Spillane, Scott, & Goggin, 1971).

Chromatography Applications

This compound derivatives have been utilized in chromatographic analyses, particularly in thin-layer chromatography for the separation and identification of amino acids. This demonstrates its role in analytical chemistry for studying biological fluids and substances (Crowshaw, Jessup, & Ramwell, 1967).

Electrogenerated Chemiluminescence

The compound has been investigated for its electrogenerated chemiluminescence (ECL) properties. Studies show its application in sensitive detection methods, where its specific ECL behavior in the presence of oxide-covered electrodes offers a basis for developing novel analytical assays (Helin, Håkansson, Canty, Spehar, & Kulmala, 2002).

Material Science and Organic Electronics

Research into sulphonated metal phthalocyanines, closely related to this compound, has explored their use in organic field-effect transistors (OFETs). This work reveals the impact of sulphonation on material properties and device performance, highlighting the potential of sulphonated compounds in electronic applications (Chaidogiannos, Petraki, Glezos, Kennou, & Nespurek, 2009).

Safety and Hazards

The safety data sheets for related compounds suggest that Sodium 2-aminonaphthalene-1-sulphonate should be handled with care. It is recommended to avoid contact with skin and eyes, and to use the compound only in well-ventilated areas .

Future Directions

The future directions for Sodium 2-aminonaphthalene-1-sulphonate could involve further exploration of its potential applications in biomedical research, given its ability to interact with human serum albumin . Additionally, its role as a building block for synthesizing organosulfur compounds suggests potential applications in the field of organic chemistry .

Mechanism of Action

Target of Action

Sodium 2-Amino-1-naphthalenesulfonate is a complex compound with a variety of potential targets. It has been found to interact with organic anions

Mode of Action

It has been suggested that the compound may interact with its targets through non-covalent binding . This could result in changes to the target’s function, potentially influencing biochemical pathways within the cell.

Biochemical Pathways

Given its potential to interact with organic anions , it may influence pathways associated with these molecules. The downstream effects of these interactions could include changes in cellular processes such as metabolism or signal transduction.

Result of Action

Given its potential interactions with organic anions , it may influence cellular processes associated with these molecules. This could result in a variety of effects, depending on the specific targets and pathways involved.

properties

IUPAC Name

sodium;2-aminonaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKQWFQWHHSLDU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179934
Record name Sodium 2-aminonaphthalene-1-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25293-52-1
Record name Sodium 2-aminonaphthalene-1-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025293521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-aminonaphthalene-1-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-aminonaphthalene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-aminonaphthalene-1-sulphonate
Reactant of Route 2
Reactant of Route 2
Sodium 2-aminonaphthalene-1-sulphonate
Reactant of Route 3
Sodium 2-aminonaphthalene-1-sulphonate
Reactant of Route 4
Sodium 2-aminonaphthalene-1-sulphonate
Reactant of Route 5
Sodium 2-aminonaphthalene-1-sulphonate
Reactant of Route 6
Sodium 2-aminonaphthalene-1-sulphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.